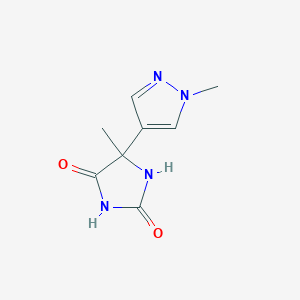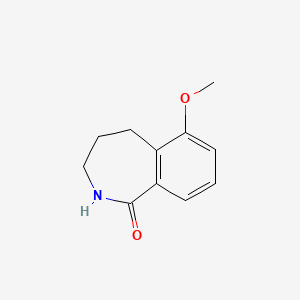
(4,4-Difluoro-1-methylcyclohexyl)methanamine
Vue d'ensemble
Description
(4,4-Difluoro-1-methylcyclohexyl)methanamine, also known as DFMMA, is an organic compound that belongs to the class of amines. It is a colorless, volatile liquid with a mild odor and a boiling point of 97.5 °C. DFMMA is a versatile compound, with a wide range of applications in organic synthesis, the pharmaceutical industry, and the development of new materials.
Applications De Recherche Scientifique
Catalytic Applications
(4-Phenylquinazolin-2-yl)methanamine, a compound related to (4,4-Difluoro-1-methylcyclohexyl)methanamine, has been synthesized and used in catalytic transfer hydrogenation reactions with ruthenium complexes. These catalysts achieved high conversions and turnover frequency values in the hydrogenation of acetophenone derivatives, demonstrating their potential in catalytic applications.
Analytical Characterizations
The rise of new psychoactive substances marketed as "research chemicals" has led to the analytical characterization of various arylcyclohexylamines, including compounds structurally similar to (4,4-Difluoro-1-methylcyclohexyl)methanamine. These studies aid in the identification of new substances of abuse, contributing to forensic and legislative efforts to control their spread.
Photocytotoxic Applications
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine ligands have shown unprecedented photocytotoxicity in red light, indicating their potential in cellular imaging and as photocytotoxic agents in medical research.
Antimicrobial Activities
New quinoline derivatives carrying a 1,2,3-triazole moiety, synthesized from compounds related to (4,4-Difluoro-1-methylcyclohexyl)methanamine, have shown moderate to very good antibacterial and antifungal activities. These findings highlight the compound's potential in the development of new antimicrobial agents.
Environmental Impact Studies
Studies on the cis- and trans-isomers of (4-methylcyclohexyl)methanol, a compound structurally related to (4,4-Difluoro-1-methylcyclohexyl)methanamine, have provided valuable data on their physicochemical properties. This research aids in understanding the environmental fate and impact of such compounds, particularly in the context of chemical spills.
Propriétés
IUPAC Name |
(4,4-difluoro-1-methylcyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-7(6-11)2-4-8(9,10)5-3-7/h2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWONXEKZPVRDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoro-1-methylcyclohexyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1432995.png)
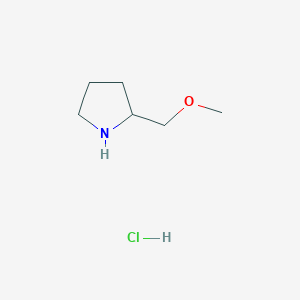
![N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide](/img/structure/B1432998.png)
![Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride](/img/structure/B1432999.png)
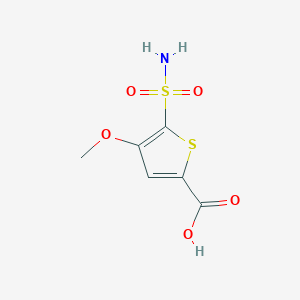

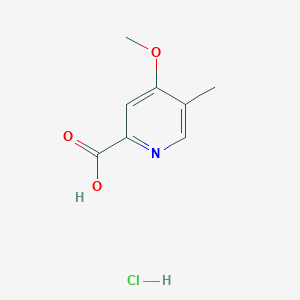
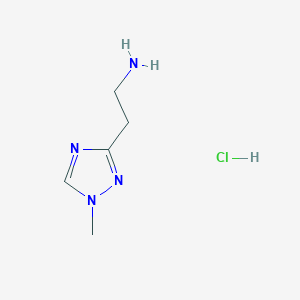
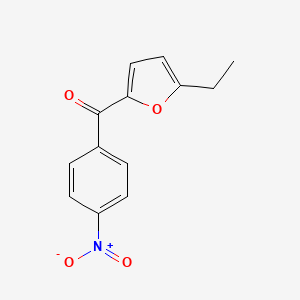

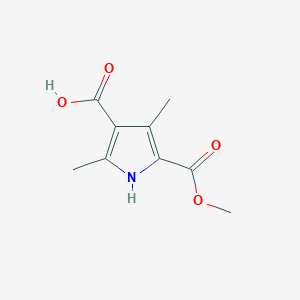
![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1433013.png)
